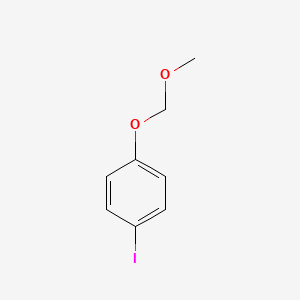

1-Iodo-4-(methoxymethoxy)benzene

Description

1-Iodo-4-(methoxymethoxy)benzene is an iodinated aromatic compound characterized by a methoxymethoxy (-OCH2OCH3) substituent at the para position relative to the iodine atom. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions, due to the iodine atom’s role as a leaving group. Its synthesis typically involves palladium-catalyzed coupling or nucleophilic substitution reactions, as demonstrated by Nicholls et al. (75% yield via alkyne coupling) and pharmacological studies (67% yield via iodination of a benzyl alcohol precursor) .

Properties

IUPAC Name |

1-iodo-4-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRVAPQGYCXLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452704 | |

| Record name | 1-iodo-4-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98491-29-3 | |

| Record name | 1-iodo-4-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Iodo-4-(methoxymethoxy)benzene typically involves the iodination of 4-(methoxymethoxy)benzene. One common method includes the reaction of 4-(methoxymethoxy)benzene with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Chemical Reactions Analysis

1-Iodo-4-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents like Grignard reagents.

Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Iodo-4-(methoxymethoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-Iodo-4-(methoxymethoxy)benzene depends on the specific application and the molecular targets involvedThe pathways involved typically include nucleophilic substitution, electrophilic addition, and redox reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and physicochemical properties of iodobenzene derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogues:

Table 1: Key Structural Analogues and Their Properties

Reactivity in Cross-Coupling Reactions

- Electron-Donating vs. Electron-Withdrawing Groups :

- Methoxy (-OCH3) and methoxymethoxy (-OCH2OCH3) groups enhance electron density at the aromatic ring, facilitating oxidative addition in Pd-catalyzed reactions. For example, 1-Iodo-4-methoxybenzene (1e) achieved 70% yield in coupling with S-propyl ethanethioate .

- Electron-withdrawing groups like -CF3 (in 1g) reduce reactivity, yielding only 42% under identical conditions .

- For instance, 1-iodo-2-methoxybenzene (1i) yielded only 33% due to steric constraints .

Physicochemical Properties

- Halogen Bonding : The nitro-substituted analogue (1-Iodo-4-methoxy-2-nitrobenzene) demonstrates I···O halogen bonding in crystal structures, which may influence solubility and stability .

- Molecular Weight and Purity: Derivatives with bulky substituents, such as 1-Iodo-4-(4-(trifluoromethoxy)phenoxy)benzene, exhibit higher molecular weights (380.10 g/mol) and are marketed at 97% purity for specialized applications .

Biological Activity

1-Iodo-4-(methoxymethoxy)benzene, with the molecular formula CHIO, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features a benzene ring substituted with an iodine atom and a methoxymethoxy group, which may enhance its reactivity and interactions with biological targets. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry and organic synthesis.

Structure and Composition

1-Iodo-4-(methoxymethoxy)benzene is characterized by:

- Iodine Substitution : The presence of iodine can influence the compound's reactivity and biological interactions.

- Methoxymethoxy Group : This substituent may enhance solubility and stability, affecting metabolic pathways.

| Property | Value |

|---|---|

| Molecular Formula | CHIO |

| Molecular Weight | 252.06 g/mol |

| IUPAC Name | 1-Iodo-4-(methoxymethoxy)benzene |

| CAS Number | 11032730 |

The biological activity of 1-Iodo-4-(methoxymethoxy)benzene is primarily investigated through its interactions with various biological molecules. Preliminary research suggests that it may influence enzyme activities and metabolic pathways, potentially exhibiting antimicrobial and anticancer properties similar to other halogenated compounds.

Case Studies

Table 2: Biological Activities of Related Compounds

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| 2-Fluoro-1-iodo-4-(methoxymethoxy)benzene | Antimicrobial | Disruption of cell wall synthesis |

| Iodinated Phenolic Compounds | Anticancer | Inhibition of DNA polymerase |

| Halogenated Aromatic Compounds | Antioxidant | Modulation of oxidative stress pathways |

Absorption and Distribution

The pharmacokinetic profile of 1-Iodo-4-(methoxymethoxy)benzene is not extensively documented; however, halogenated compounds typically exhibit moderate absorption rates due to their lipophilic nature. The methoxymethoxy group may facilitate cellular uptake through passive diffusion.

Toxicological Considerations

Preliminary toxicity assessments indicate that halogenated compounds can exhibit cytotoxic effects at high concentrations. It is essential to evaluate the safety profile through rigorous testing to determine the therapeutic index for potential medicinal applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.